molecular formula C6H9N3O B13060524 2-Amino-1-(pyrimidin-4-YL)ethan-1-OL

2-Amino-1-(pyrimidin-4-YL)ethan-1-OL

Cat. No.: B13060524
M. Wt: 139.16 g/mol
InChI Key: CLYMYSCEASTLDY-UHFFFAOYSA-N
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Description

2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyrimidin-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with amino alcohols under controlled conditions. For example, the reaction of 4-chloropyrimidine with ethanolamine in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyrimidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Amino-1-(pyrimidin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is unique due to its specific structure, which allows it to interact with a variety of molecular targets.

Biological Activity

2-Amino-1-(pyrimidin-4-YL)ethan-1-OL is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a pyrimidine ring. Its molecular formula is C6H8N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity by inhibiting viral replication mechanisms. For instance, certain compounds derived from this structure have shown efficacy against various viral infections, which is critical for developing antiviral therapies.

Antitumor Activity

The compound has also been investigated for its antitumor properties . Studies suggest that it may inhibit cell proliferation by targeting key enzymes involved in cancer cell metabolism. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in the substitution patterns on the pyrimidine ring can significantly influence its biological efficacy. For example, modifications to the amino or hydroxyl groups can enhance binding affinity to specific molecular targets .

Compound NameStructural FeaturesBiological Activity
2-AminopyrimidinePyrimidine ring with amino groupBroad-spectrum antimicrobial activity
4-AminopyrimidineSubstituted at position 4Strong antitumor properties
5-FluorouracilFluorinated pyrimidine derivativeWidely used in cancer chemotherapy
2-Amino-N-(pyrimidinyl)acetamideAcetamide substituentPotential analgesic properties

Study on Antiviral Efficacy

A study published in a peer-reviewed journal evaluated various derivatives of this compound for their antiviral properties. The results indicated that certain derivatives could reduce viral load significantly in infected cell lines, demonstrating their potential as therapeutic agents against viral infections.

Anticancer Research

In another investigation focusing on anticancer activity, researchers tested several analogs of this compound against a panel of cancer cell lines. The lead compound exhibited a growth inhibition rate exceeding 70% at concentrations as low as 10 μM, highlighting its potency against specific tumor types .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-1-pyrimidin-4-ylethanol

InChI

InChI=1S/C6H9N3O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4,6,10H,3,7H2

InChI Key

CLYMYSCEASTLDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C(CN)O

Origin of Product

United States

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